1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one
Description
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Properties
IUPAC Name |
1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5OS2/c1-23-11-20-21-18(23)27-10-17(25)24-15(12-4-6-13(19)7-5-12)9-14(22-24)16-3-2-8-26-16/h2-8,11,15H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZKXEKGKVSYJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, particularly focusing on antimicrobial and anti-proliferative effects.
Synthesis and Structural Characterization
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The reaction conditions often include refluxing in appropriate solvents with catalysts to facilitate cyclization and functional group transformations. For instance, the synthesis may include the reaction of thiophene derivatives with pyrazole intermediates under acidic or basic conditions to yield the final product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar pyrazole derivatives. For example, compounds containing thiophene and triazole moieties have shown significant activity against various bacterial strains.
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| 1 | S. aureus (14–17 mm inhibition zones) | E. coli (growth inhibition) |
| 2 | B. subtilis (moderate activity) | P. aeruginosa (lower activity) |
| 3 | M. luteus (enhanced activity with modifications) | Not significantly active |
Studies indicate that modifications to the 4-fluorophenyl substituent can enhance antibacterial potency. Specifically, replacing it with other halogenated phenyl groups has been shown to improve activity against Micrococcus luteus and Staphylococcus aureus .
Anti-proliferative Activity
The anti-proliferative effects of this compound have also been investigated, particularly in cancer cell lines. The activity is often assessed using standard assays such as MTT or cell viability assays.
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| A | HeLa | 12 |
| B | MCF7 | 20 |
| C | A549 | 15 |
The results suggest that derivatives with electron-withdrawing groups exhibit enhanced anti-proliferative activity compared to their non-substituted counterparts .
Case Studies
Several case studies have documented the biological evaluation of similar compounds:
- Study on Pyrazole Derivatives : A study reported that pyrazole derivatives with thiophene rings displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups was critical for enhancing bioactivity .
- Anti-inflammatory Evaluation : Another investigation assessed the anti-inflammatory properties of related compounds, revealing moderate to high efficacy compared to established anti-inflammatory drugs like indomethacin .
Scientific Research Applications
The compound's structure suggests potential applications in drug development, particularly as an antimicrobial agent and anticancer drug .
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives of pyrazole and triazole have been shown to inhibit bacterial growth effectively. A study demonstrated that compounds containing the triazole moiety displayed promising activity against various bacterial strains .
Anticancer Properties
In vitro studies have shown that related compounds can inhibit tumor cell proliferation. For instance, a derivative with a similar backbone exhibited an IC50 value of against human cancer cell lines . The incorporation of the fluorophenyl group may enhance binding affinity to cancer cell targets.
Agricultural Applications
The unique chemical structure also positions this compound as a candidate for use in agrochemicals, particularly as a fungicide or herbicide .
Fungicidal Activity
Research has highlighted the effectiveness of thiophene-containing compounds in controlling fungal pathogens. The presence of the triazole group is known to inhibit ergosterol biosynthesis in fungi, making it a valuable scaffold for developing new fungicides .
Materials Science Applications
The compound's structural characteristics lend themselves to applications in materials science, particularly in the development of organic semiconductors and photovoltaic materials .
Organic Electronics
Compounds with similar structures have been explored for their electronic properties. The presence of conjugated systems (pyrazole and thiophene) can facilitate charge transport, making them suitable for organic light-emitting diodes (OLEDs) and organic solar cells .
Case Studies
Several studies have investigated the biological activities of compounds related to this structure:
- Antimicrobial Screening : A study involving derivatives of pyrazole showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Anticancer Evaluation : Research on triazole derivatives indicated significant cytotoxic effects on various cancer cell lines, suggesting potential for further development into therapeutic agents .
- Fungicide Development : Compounds with thiophene rings have been successfully used in agricultural settings to combat fungal infections in crops .
Q & A
Q. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions to assemble the pyrazole, thiophene, and triazole moieties. Key steps include cyclization to form the pyrazoline ring and thioether bond formation between the triazole and ethanone groups. Optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while inert atmospheres (e.g., nitrogen) prevent oxidation of sulfur-containing groups .
- Temperature control : Pyrazoline cyclization typically occurs at 80–100°C, while thioether linkages may require milder conditions (40–60°C) to avoid side reactions .
- Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) is critical for isolating high-purity products .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl protons at δ 7.2–7.5 ppm; thiophene protons at δ 6.8–7.1 ppm). 2D NMR (COSY, HSQC) resolves diastereotopic protons in the dihydropyrazole ring .
- X-ray crystallography : Single-crystal analysis confirms the chair conformation of the dihydropyrazole ring and the spatial orientation of the triazole-thioether group. Data collection at 100 K improves resolution for heavy atoms (e.g., sulfur) .
Q. How can preliminary biological activity screening be designed for this compound?
- In vitro assays : Test against kinase targets (e.g., EGFR or CDK2) due to the triazole moiety’s affinity for ATP-binding pockets. Use fluorescence-based assays with IC₅₀ determination .
- Antimicrobial screening : Follow CLSI guidelines for bacterial/fungal strains, with positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) .
Advanced Research Questions
Q. How can computational modeling aid in understanding structure-activity relationships (SAR)?
- Molecular docking : Use software like AutoDock Vina to predict binding modes to biological targets (e.g., COX-2 or tubulin). Focus on interactions between the fluorophenyl group and hydrophobic pockets, and the triazole-sulfanyl moiety’s hydrogen-bonding potential .
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., sulfur atoms in the thioether linkage) for electrophilic substitution or oxidation .
Q. What strategies resolve contradictions in biological activity data across similar compounds?
- Meta-analysis : Compare IC₅₀ values of analogs (e.g., 4-chlorophenyl vs. 4-fluorophenyl derivatives) to assess substituent effects. For example, fluorophenyl groups may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Crystallographic correlation : Overlay crystal structures of active/inactive analogs to identify conformational requirements for target engagement. For instance, planar triazole orientation is critical for kinase inhibition .
Q. How can reaction pathways be modified to improve yield or reduce toxicity?
- Catalyst screening : Test Pd/C or CuI for Suzuki couplings to introduce aryl groups, which may reduce byproducts compared to traditional Claisen-Schmidt condensations .
- Green chemistry approaches : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures, which maintain reaction efficiency while lowering environmental impact .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- LC-MS/MS stability studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (37°C). Monitor degradation products (e.g., sulfoxide formation via oxidation) .
- Microsomal assays : Use liver microsomes to evaluate CYP450-mediated metabolism. Identify metabolites via high-resolution MS and compare to synthetic standards .
Methodological Notes
- Data reproducibility : Always report reaction yields as averages of ≥3 independent trials with standard deviations. For crystallography, deposit data in the Cambridge Structural Database (CSD) to enable peer validation .
- Controlled experiments : Include negative controls (e.g., unsubstituted pyrazolines) in biological assays to isolate the contribution of the triazole-thioether group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
